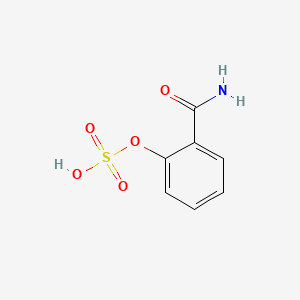

2-(Sulfooxy)benzamide

Description

Structure

3D Structure

Properties

CAS No. |

13586-98-6 |

|---|---|

Molecular Formula |

C7H7NO5S |

Molecular Weight |

217.20 g/mol |

IUPAC Name |

(2-carbamoylphenyl) hydrogen sulfate |

InChI |

InChI=1S/C7H7NO5S/c8-7(9)5-3-1-2-4-6(5)13-14(10,11)12/h1-4H,(H2,8,9)(H,10,11,12) |

InChI Key |

LLPGFORTLHNELX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)OS(=O)(=O)O |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for 2 Sulfooxy Benzamide and Analogous Structures

Strategies for Selective Installation of Sulfooxy and Sulfonamide Moieties

The introduction of the sulfooxy group onto the phenolic oxygen of a salicylamide (B354443) precursor is a critical step that demands high selectivity to avoid competing reactions such as C-sulfonation or N-sulfonylation.

Direct O-sulfamoylation of the phenolic hydroxyl group of 2-hydroxybenzamide (salicylamide) is a primary strategy for the synthesis of 2-(sulfooxy)benzamide. This transformation is typically achieved using a sulfamoylating agent, with careful control of reaction conditions to ensure selectivity for the oxygen atom over the amide nitrogen or the aromatic ring.

One common method involves the use of sulfamoyl chloride (H₂NSO₂Cl) in the presence of a base. The choice of base and solvent is crucial to modulate the reactivity and prevent undesired side reactions. While specific studies on the direct sulfamoylation of salicylamide are not extensively detailed in publicly available literature, general protocols for the sulfamoylation of phenols can be adapted. For instance, the reaction of a phenol (B47542) with sulfamoyl chloride is often carried out in an aprotic solvent like N,N-dimethylacetamide or 1-methyl-2-pyrrolidone, which can accelerate the reaction. In some cases, the reaction can proceed efficiently without an external base, as the solvent itself can act as a proton scavenger.

Another approach involves the use of sulfur trioxide complexes, such as the pyridine-sulfur trioxide (SO₃·py) complex. This reagent is widely used for the sulfation of alcohols and phenols. nih.govresearchgate.netresearchgate.netnih.govsigmaaldrich.com The reaction of 2-hydroxybenzamide with SO₃·py would likely proceed in an aprotic solvent like pyridine (B92270) or dimethylformamide (DMF). The initial product would be the pyridinium (B92312) salt of the sulfate (B86663) ester, which can then be treated with ammonia (B1221849) to yield the desired sulfamate (B1201201). It is important to note that the reactivity of the SO₃ complex can lead to side products if the reaction conditions are not carefully controlled.

A summary of potential reagents for direct O-sulfamoylation is presented in the table below.

| Reagent/System | Typical Conditions | Potential Advantages |

| Sulfamoyl chloride (H₂NSO₂Cl) | Aprotic solvent (e.g., DMA, NMP), optional base | Direct formation of the sulfamate |

| Sulfur trioxide-pyridine (SO₃·py) followed by ammonia | Pyridine or DMF, low temperature | Readily available reagent |

| Chlorosulfonyl isocyanate (CSI) followed by hydrolysis | Aprotic solvent, low temperature | High reactivity |

| N-(tert-butoxycarbonyl)-aminosulfonylpyridinium | Aprotic solvent | Stable, crystalline reagent |

This table is illustrative of general sulfamoylation methods and their potential application to 2-hydroxybenzamide.

A convergent synthetic strategy offers an alternative route to this compound, where the sulfamate and amide functionalities are constructed from separate, pre-functionalized building blocks. This approach can provide better control over regioselectivity.

One such pathway involves the initial synthesis of a 2-(sulfooxy)benzoic acid derivative, which is then coupled with an amine source. The synthesis of the key benzoic acid intermediate can be achieved by the sulfamoylation of salicylic (B10762653) acid. For example, salicylic acid can be treated with a suitable sulfamoylating agent, protecting the carboxylic acid if necessary, to yield 2-(sulfooxy)benzoic acid. This intermediate can then be activated and reacted with ammonia or a protected amine equivalent to form the final benzamide (B126) product.

Alternatively, a route analogous to the synthesis of 2-sulfonamidebenzamides can be envisioned. nih.govresearchgate.net This would involve starting with a molecule that already contains the core benzamide structure and a suitable leaving group at the 2-position, which can then be displaced by a sulfamate precursor. However, this approach is less common for the synthesis of O-sulfamates compared to N-sulfonamides.

A more direct convergent approach involves the preparation of a sulfamoylbenzoyl chloride. For instance, m-(chlorosulfonyl)benzoyl chloride has been used in the chemoselective synthesis of m-sulfamoylbenzamide analogues. nih.gov A similar ortho-substituted precursor, if available, could be reacted sequentially with ammonia at the more reactive acyl chloride group, followed by reaction at the sulfonyl chloride group to form a cyclic sulfonamide, or vice-versa with careful control of stoichiometry and reaction conditions.

Formation of the Benzamide Core

The formation of the amide bond is a fundamental transformation in the synthesis of this compound, particularly in convergent strategies.

A plethora of methods are available for the formation of amide bonds from a carboxylic acid and an amine. rsc.orgnih.govyoutube.comlibretexts.org These methods generally involve the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.

Coupling Reagents: A widely used approach is the employment of coupling reagents. These reagents react with the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine. Common classes of coupling reagents include carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., PyBOP, HBTU), and uronium salts (e.g., HATU, HCTU). The choice of coupling reagent and additives (such as HOBt or HOAt) can be optimized to maximize yield and minimize side reactions, such as racemization in chiral substrates.

Acyl Halides: The conversion of the carboxylic acid to a more reactive acyl chloride is a classic method for amide bond formation. The acyl chloride is then reacted with the amine, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Titanium-mediated Amidation: Titanium tetrachloride (TiCl₄) has been reported to mediate the direct condensation of carboxylic acids and amines to form amides in good yields. nih.gov This method often proceeds under relatively mild conditions.

The table below summarizes some common amide bond formation techniques.

| Method | Reagent(s) | Typical Conditions |

| Carbodiimide Coupling | EDC, DCC with HOBt or DMAP | Aprotic solvent (e.g., DCM, DMF) |

| Phosphonium/Uronium Salt Coupling | HATU, HBTU, PyBOP with a base (e.g., DIPEA) | Aprotic solvent (e.g., DMF) |

| Acyl Chloride | Thionyl chloride or oxalyl chloride, then amine | Aprotic solvent, often with a base |

| Titanium-mediated | TiCl₄ | Pyridine, elevated temperature |

This table provides a general overview of common amidation methods.

Functional group interconversion (FGI) offers another synthetic avenue, where an existing functional group on the benzamide scaffold is transformed into the desired sulfooxy or amide moiety. mit.eduimperial.ac.ukvanderbilt.eduresearchgate.net For instance, a 2-aminobenzamide (B116534) could potentially be converted to this compound through a sequence involving diazotization to form a diazonium salt, followed by hydrolysis to the phenol, and subsequent sulfamoylation. However, the harsh conditions often required for diazotization might not be compatible with the amide functionality.

Another hypothetical FGI could involve the dehydration of a pre-existing amide to a nitrile, followed by other transformations on the ring and subsequent rehydration of the nitrile back to the amide. Catalytic Appel-type reactions have been developed for the efficient dehydration of amides to nitriles. organic-chemistry.org

Catalytic and Sustainable Synthesis Approaches

Modern synthetic chemistry places a strong emphasis on the development of catalytic and sustainable methods to reduce waste, energy consumption, and the use of hazardous reagents.

In the context of installing the sulfooxy group, catalytic methods for the sulfamoylation of alcohols have been developed using activated aryl sulfamates as transfer reagents, catalyzed by simple organic bases like N-methylimidazole. nih.gov Such approaches, if adaptable to phenols, could offer a milder and more efficient alternative to traditional methods using stoichiometric reagents. Catalyst-controlled, site-selective sulfamoylation has also been demonstrated for complex molecules like carbohydrates, employing boronic acid or organotin catalysts to direct the reaction to specific hydroxyl groups. researchgate.netnih.govscholaris.ca These principles of catalyst-controlled selectivity could potentially be applied to achieve selective O-sulfamoylation of 2-hydroxybenzamide in the presence of the amide NH group.

For the formation of the benzamide core, numerous sustainable approaches have been explored. Biocatalytic amide bond formation, often employing lipases, offers a green alternative to chemical methods, typically proceeding under mild conditions with high selectivity. researchgate.net Flow chemistry is another powerful tool for sustainable synthesis, allowing for improved reaction control, enhanced safety, and easier scale-up of amide bond-forming reactions. google.com The development of catalytic methods that avoid the use of stoichiometric coupling reagents is also a major area of research, with various metal and organocatalysts being investigated for the direct amidation of carboxylic acids.

Organocatalysis in Benzamide Derivatization

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a green and efficient alternative to traditional metal-based catalysts. In the context of benzamide derivatization, organocatalysts are instrumental in achieving high levels of stereoselectivity and functional group tolerance.

Bifunctional organocatalysts, which possess both a Brønsted acid and a Brønsted base moiety, are particularly effective. nih.gov For instance, catalysts combining a (thio)urea group with a tertiary amine can activate both the nucleophile and the electrophile in a concerted fashion, facilitating asymmetric transformations. nih.gov This dual activation is crucial for the enantioselective synthesis of axially chiral benzamides, a structural motif of growing importance in medicinal chemistry. nih.gov The (thio)urea moiety, through hydrogen bonding, activates the electrophile, while the tertiary amine activates the nucleophile. nih.gov

A notable application of organocatalysis is in the atroposelective synthesis of benzamides, where the catalyst controls the stereochemistry around a chiral axis. nih.gov For example, the enantioselective bromination of benzamide precursors can be achieved with high yields and moderate to good enantioselectivities using bifunctional organocatalysts. nih.gov The success of these reactions is highly dependent on the structure of the organocatalyst, the substrate, and the reaction conditions.

Squaramide-based organocatalysts represent another significant class of catalysts for benzamide derivatization. mdpi.comacs.org The squaramide scaffold, with its well-defined geometry and hydrogen-bonding capabilities, can effectively control the stereochemical outcome of reactions. mdpi.comacs.org These catalysts have been successfully employed in various asymmetric reactions, demonstrating their versatility and potential for the synthesis of complex benzamide derivatives. mdpi.com

| Organocatalyst Type | Key Features | Application in Benzamide Synthesis |

|---|---|---|

| Bifunctional (Thio)urea-Tertiary Amine | Dual activation of electrophile and nucleophile via hydrogen bonding and Brønsted base catalysis. | Asymmetric synthesis of axially chiral benzamides through enantioselective halogenation. nih.gov |

| Squaramide-based Catalysts | Rigid scaffold with strong hydrogen-bonding donor capabilities. | Enantioselective reactions to introduce stereocenters in benzamide-containing molecules. mdpi.com |

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry provide a framework for designing more environmentally benign chemical processes. chemistryjournals.netnih.gov The application of these principles to the synthesis of this compound and its analogs can significantly reduce the environmental impact of their production.

The twelve principles of green chemistry, as outlined by Anastas and Warner, guide the development of sustainable synthetic routes. chemistryjournals.netnih.gov These principles include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, using safer solvents and auxiliaries, designing for energy efficiency, using renewable feedstocks, reducing derivatives, using catalysis, designing for degradation, real-time analysis for pollution prevention, and inherently safer chemistry for accident prevention. alliedacademies.orgacs.org

In the context of benzamide synthesis, the choice of solvent is a critical factor. chemistryjournals.net Traditional syntheses often rely on volatile and toxic organic solvents. Green chemistry encourages the use of safer alternatives such as water, ethanol, or ionic liquids, which can reduce environmental pollution and health risks. chemistryjournals.net For example, deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, are gaining attention as green reaction media. nih.gov

Energy efficiency is another key principle. chemistryjournals.net Conducting reactions at ambient temperature and pressure, or utilizing energy-efficient methods like microwave-assisted synthesis, can significantly lower the energy consumption of the process. chemistryjournals.net

Catalysis, both biocatalysis and chemocatalysis, plays a central role in green synthetic design. alliedacademies.org Catalytic reactions are often more selective and efficient than stoichiometric reactions, leading to higher yields and reduced waste. alliedacademies.org For instance, the use of enzymes in amide bond formation can proceed under mild conditions and with high stereoselectivity. nih.gov

| Green Chemistry Principle | Application in Benzamide Synthesis | Benefit |

|---|---|---|

| Prevention of Waste | Optimizing reaction conditions to maximize yield and minimize byproducts. alliedacademies.org | Reduced environmental impact and disposal costs. |

| Atom Economy | Designing synthetic routes that incorporate the maximum number of atoms from the reactants into the final product. acs.org | Increased efficiency and reduced waste. |

| Use of Safer Solvents | Replacing hazardous organic solvents with greener alternatives like water, ethanol, or deep eutectic solvents. chemistryjournals.netnih.gov | Reduced toxicity and environmental pollution. |

| Design for Energy Efficiency | Employing microwave-assisted synthesis or conducting reactions at ambient temperature and pressure. chemistryjournals.net | Lower energy consumption and reduced carbon footprint. |

| Use of Catalysis | Utilizing organocatalysts or enzymes for selective and efficient transformations. alliedacademies.orgnih.gov | Higher yields, reduced waste, and milder reaction conditions. |

Automated and High-Throughput Synthesis Platforms for Benzamide Libraries

The discovery of new drug candidates and functional molecules often requires the synthesis and screening of large libraries of compounds. Automated and high-throughput synthesis platforms have revolutionized this process by enabling the rapid generation of diverse benzamide libraries. nih.gov

Flow chemistry platforms, in particular, offer significant advantages over traditional batch synthesis. nih.govnih.govchemrxiv.org In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. nih.govnih.gov This level of control often leads to higher yields, improved selectivity, and safer operation. nih.govnih.gov

Automated electrochemical flow platforms have been developed for the rapid synthesis of amide libraries. nih.govnih.govchemrxiv.orgchemrxiv.org These systems can perform a large number of reactions in a short period with minimal human intervention, accelerating the discovery of new compounds with desired properties. nih.gov For example, a slug-based automated electrochemical flow platform has been successfully used for the synthesis of a library of 44 medicinally relevant compounds. nih.gov

Stopped-flow reactors provide another powerful tool for high-throughput library synthesis. rsc.org In this technique, small slugs of pre-mixed reagents are introduced into a reactor and the flow is stopped for a specific reaction time. rsc.org This method is highly efficient in terms of reagent consumption and allows for the rapid screening of a wide range of reaction conditions. rsc.org A stopped-flow reactor integrated into a high-throughput continuous platform was used to conduct approximately 900 reactions in just 192 hours, using only about 10% of the reactants and solvents compared to a fully continuous approach. rsc.org

The data generated from these high-throughput platforms can be used for reaction optimization and to build machine learning models that can predict the outcomes of future experiments, further accelerating the discovery process. rsc.org

| Platform | Key Features | Advantages for Benzamide Library Synthesis |

|---|---|---|

| Automated Electrochemical Flow Platform | Precise control over reaction parameters, slug-based reaction mixtures for low material consumption. nih.govchemrxiv.org | Rapid synthesis of diverse libraries, efficient optimization of reaction conditions, enhanced safety. nih.govnih.gov |

| Stopped-Flow Reactor | Minimal reagent and solvent usage, flexibility in reaction times. rsc.org | High-throughput screening of reaction conditions, accelerated synthesis of combinatorial libraries. rsc.org |

Iii. Sophisticated Analytical and Spectroscopic Characterization of 2 Sulfooxy Benzamide

Advanced Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopic methods are indispensable for elucidating the precise atomic arrangement and bonding within the 2-(Sulfooxy)benzamide molecule.

High-resolution NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of this compound. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be established.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amide protons. The protons on the benzene (B151609) ring will appear as a complex multiplet system in the aromatic region (typically δ 7.0-8.5 ppm). Due to the presence of the electron-withdrawing sulfooxy group at the C2 position, the adjacent proton (H6) is expected to be shifted significantly downfield. The two protons of the primary amide (-CONH₂) group are expected to appear as two broad singlets, a characteristic feature resulting from hindered rotation around the C-N bond and exchange with residual water. rsc.org

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the amide group is expected to have a characteristic chemical shift in the range of δ 165-172 ppm. rsc.orgjapsonline.com The aromatic carbons will resonate between δ 110-160 ppm. rsc.orghmdb.ca The carbon atom directly attached to the sulfooxy group (C2) will be significantly deshielded and shifted downfield compared to the other aromatic carbons.

Interactive Data Table: Predicted NMR Chemical Shifts (δ) for this compound

Predicted values are based on the analysis of benzamide (B126) and related substituted aromatic compounds. The solvent used is DMSO-d₆.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C=O | - | ~168.0 |

| C1 | - | ~133.0 |

| C2 | - | ~150.0 |

| C3 | ~7.6 | ~125.0 |

| C4 | ~7.8 | ~134.0 |

| C5 | ~7.7 | ~129.0 |

| C6 | ~8.1 | ~130.0 |

| -NH₂ | ~8.0 and ~7.6 (broad) | - |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is crucial for identifying the specific functional groups present in this compound. These methods measure the vibrational frequencies of bonds within the molecule, which are characteristic of those bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display prominent absorption bands corresponding to its key functional moieties. rsc.org The N-H stretching vibrations of the primary amide group typically appear as two distinct bands in the 3400-3100 cm⁻¹ region. rsc.orgresearchgate.net The C=O stretching vibration (Amide I band) is a strong, sharp peak expected around 1650-1680 cm⁻¹. researchgate.net The sulfooxy group will be characterized by strong asymmetric and symmetric stretching vibrations of the S=O bonds, typically found in the ranges of 1350-1420 cm⁻¹ and 1150-1210 cm⁻¹, respectively. rsc.org Additional bands for S-O stretching are also expected.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations, particularly the C=C stretching modes, often produce strong signals in the Raman spectrum, typically in the 1400-1600 cm⁻¹ region. nih.govnih.gov The symmetric vibrations of the SO₂ group within the sulfooxy moiety are also expected to be Raman active. nih.gov

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Amide (-CONH₂) | N-H Asymmetric Stretch | ~3400 | Weak |

| Amide (-CONH₂) | N-H Symmetric Stretch | ~3200 | Weak |

| Aromatic Ring | C-H Stretch | 3100-3000 | Strong |

| Amide (-CONH₂) | C=O Stretch (Amide I) | 1680-1650 (Strong) | Moderate |

| Aromatic Ring | C=C Stretch | 1600-1450 (Multiple bands) | Strong |

| Sulfooxy (-OSO₃H) | S=O Asymmetric Stretch | 1420-1350 (Strong) | Moderate |

| Sulfooxy (-OSO₃H) | S=O Symmetric Stretch | 1210-1150 (Strong) | Strong |

| Sulfooxy (-OSO₃H) | S-O Stretch | 1060-1000 | Moderate |

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula. Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), offers valuable structural information by breaking the molecule into smaller, identifiable pieces.

Given the acidic nature of the sulfooxy group, electrospray ionization (ESI) in negative ion mode would be a highly effective method for analysis. The expected deprotonated molecule would be observed at a mass-to-charge ratio (m/z) corresponding to [M-H]⁻.

The fragmentation pattern in MS/MS would likely be dominated by the cleavage of the labile sulfooxy group. A characteristic fragmentation pathway for aromatic sulfonamides and sulfates is the loss of sulfur trioxide (SO₃, 80 Da) or sulfur dioxide (SO₂, 64 Da). nih.gov For this compound, the primary fragmentation would likely be the loss of SO₃ to generate an ion corresponding to the 2-phenoxide benzamide. Further fragmentation could involve the loss of the amide group, consistent with the known fragmentation of benzamides, leading to characteristic ions such as the benzoyl cation (m/z 105) and the phenyl cation (m/z 77) in positive ion mode. researchgate.netnist.gov

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound ([C₇H₇NO₅S], Mol. Wt.: 217.20)

| Ion Mode | Proposed Fragment Ion | Formula of Fragment | Predicted m/z | Description |

| ESI (-) | [M-H]⁻ | [C₇H₆NO₅S]⁻ | 216.0 | Deprotonated molecular ion |

| ESI (-) | [M-H-SO₃]⁻ | [C₇H₆NO₂]⁻ | 136.0 | Loss of sulfur trioxide |

| ESI (+) | [M+H]⁺ | [C₇H₈NO₅S]⁺ | 218.0 | Protonated molecular ion |

| ESI (+) | [M+H-H₂O]⁺ | [C₇H₆NO₄S]⁺ | 200.0 | Loss of water |

| ESI (+) | [M+H-SO₃]⁺ | [C₇H₈NO₂]⁺ | 138.1 | Loss of sulfur trioxide |

Chromatographic Separations for Purity Assessment and Isolation

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, thereby allowing for its isolation and purity assessment.

Liquid chromatography-mass spectrometry (LC-MS) combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of mass spectrometry. nih.gov This technique is ideal for analyzing this compound in complex mixtures.

A reversed-phase HPLC method would be suitable for its separation. Due to its polar nature, a C18 stationary phase would be appropriate, with a mobile phase consisting of a gradient mixture of an aqueous solvent (like water with 0.1% formic acid to ensure ionization and improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govscispace.com Following chromatographic separation, the eluent is directed into the mass spectrometer. Using ESI-MS/MS in Multiple Reaction Monitoring (MRM) mode allows for highly selective and quantitative analysis, by monitoring a specific fragmentation transition from the parent ion to a daughter ion. nih.govnih.gov

Interactive Data Table: Typical LC-MS Parameters for this compound Analysis

| Parameter | Condition |

| LC Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient elution |

| Flow Rate | 0.2 - 0.4 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Negative or Positive Mode |

| MS Detection | Tandem Quadrupole (MS/MS) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Thin-layer chromatography (TLC) is a rapid, simple, and cost-effective method used extensively to monitor the progress of chemical reactions, such as the synthesis of this compound from a precursor like 2-hydroxybenzamide. researchgate.net

In a typical setup, a silica (B1680970) gel plate serves as the stationary phase due to its polarity. nih.govresearchgate.net A solvent system (mobile phase), often a mixture of a non-polar solvent (e.g., ethyl acetate) and a polar solvent (e.g., methanol), is chosen to achieve optimal separation of the components in the reaction mixture. Small aliquots of the reaction mixture are spotted onto the plate alongside the starting material. As the mobile phase ascends the plate via capillary action, the components separate based on their differential polarity and affinity for the stationary and mobile phases.

The highly polar sulfooxy group in this compound causes it to interact strongly with the polar silica gel, resulting in a significantly lower retention factor (Rƒ) value compared to the less polar 2-hydroxybenzamide precursor. The spots can be visualized under UV light (at 254 nm) due to the aromatic ring. nih.gov The disappearance of the starting material spot and the appearance of a new, lower-Rƒ product spot indicate the progression of the reaction.

Interactive Data Table: Representative TLC System for Monitoring Synthesis

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F₂₅₄ plate |

| Mobile Phase | Ethyl Acetate / Methanol (e.g., 8:2 v/v) |

| Visualization | UV lamp at 254 nm |

| Expected Rƒ (Starting Material) | Higher Rƒ value (e.g., ~0.7) |

| Expected Rƒ (Product) | Lower Rƒ value (e.g., ~0.3) |

Elemental Analysis for Compositional Validation

Elemental analysis is a fundamental technique utilized to determine the mass percentages of the constituent elements within a compound. This method provides a critical checkpoint for the purity and empirical formula of a synthesized molecule. For this compound, with a molecular formula of C₇H₇NO₅S, the theoretical elemental composition has been calculated to serve as a benchmark for experimental validation.

The process of elemental analysis typically involves the combustion of a small, precisely weighed sample of the substance in a stream of oxygen. The resulting combustion products, primarily carbon dioxide, water, and sulfur dioxide, are collected and quantified. Nitrogen content is also determined through various methods, often involving reduction to N₂ gas. The experimentally determined percentages of carbon, hydrogen, nitrogen, and sulfur are then compared against the calculated theoretical values. A close correlation between the experimental and calculated values, typically within a ±0.4% deviation, is widely accepted as a confirmation of the compound's purity and proposed atomic constitution.

Below is a data table presenting the theoretical elemental composition of this compound.

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 7 | 84.07 | 38.71 |

| Hydrogen | H | 1.01 | 7 | 7.07 | 3.26 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 6.45 |

| Oxygen | O | 16.00 | 5 | 80.00 | 36.85 |

| Sulfur | S | 32.07 | 1 | 32.07 | 14.77 |

| Total | 217.22 | 100.00 |

Note: The data presented is the calculated theoretical elemental composition.

Electronic Spectroscopy (UV-Vis) and Photoluminescence Studies

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is an instrumental technique for investigating the electronic transitions within a molecule. This method measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the molecular structure, particularly the extent of conjugation.

The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands arising from its aromatic benzamide core. The benzene ring and the carbonyl group of the amide constitute a conjugated system, which gives rise to π → π* transitions. The presence of the sulfooxy group as a substituent on the benzene ring may induce a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima (λmax) compared to unsubstituted benzamide, along with potential changes in the molar absorptivity (ε). The electronic transitions are also influenced by the solvent polarity.

Photoluminescence spectroscopy is a powerful method to study the de-excitation pathways of a molecule after it has absorbed light. It encompasses two main phenomena: fluorescence (rapid emission from a singlet excited state) and phosphorescence (slower emission from a triplet excited state). Aromatic compounds, such as this compound, often exhibit luminescence, and the characteristics of this emission, including the wavelength, intensity, and lifetime, are sensitive to the molecular structure and its environment.

Studies on analogous aromatic sulfonamides suggest that these compounds can exhibit fluorescence. The emission properties of this compound would be dictated by the nature of its lowest singlet excited state and the efficiency of radiative versus non-radiative decay processes. The presence of the sulfur-containing group could potentially influence intersystem crossing rates, which would affect the balance between fluorescence and phosphorescence.

Detailed research findings on the specific electronic absorption and photoluminescent properties of this compound are contingent on experimental investigation. The table below outlines the expected spectroscopic characteristics based on its structural features.

| Spectroscopic Technique | Expected Transition/Emission | Anticipated Wavelength Region (nm) | Influencing Factors |

| UV-Vis Spectroscopy | π → π* | 200 - 400 | Solvent polarity, pH, substituent effects |

| Photoluminescence (Fluorescence) | S₁ → S₀ | Typically in the near-UV or visible range | Molecular rigidity, solvent, temperature, presence of quenchers |

Note: The data presented is based on theoretical predictions and data from analogous compounds.

Iv. Computational and Theoretical Chemistry Applied to 2 Sulfooxy Benzamide

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule based on its electronic structure. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. nih.gov It offers a balance between accuracy and computational cost, making it suitable for a range of molecular property predictions. nih.govsemanticscholar.org For a molecule like 2-(Sulfooxy)benzamide, DFT would be used to determine its most stable three-dimensional shape (molecular geometry) by finding the arrangement of atoms that corresponds to the lowest energy state.

Calculations for related sulfonamide and benzamide (B126) molecules are often performed using specific combinations of functionals and basis sets, such as B3LYP/6-311++G(d,p), to achieve reliable results. semanticscholar.orgdoaj.org These calculations can predict key geometric parameters like bond lengths and angles. researchgate.netrsc.org Furthermore, DFT is employed to predict the reactivity of molecules, providing insights into how they might behave in chemical reactions. nih.gov For instance, studies on primary benzene (B151609) sulfonamides have used DFT to calculate equilibrium bond lengths to predict their pKa values. rsc.org

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. taylorandfrancis.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. ijaers.com

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify different aspects of a molecule's reactivity. researchgate.net

Table 1: Key Reactivity Descriptors Derived from FMO Theory

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; indicates higher reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. |

This table describes theoretical concepts applicable to this compound; specific values for this compound are not available in the cited literature.

Studies on various sulfonamide derivatives have utilized FMO analysis to understand their electronic properties and predict their reactivity. ijaers.com

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict how it will interact with other molecules. researchgate.net An MEP map displays the electrostatic potential on the surface of a molecule, using a color scale to indicate different charge regions.

Typically, red colors signify regions of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. ijaers.com These areas often correspond to lone pairs of electrons on electronegative atoms like oxygen or nitrogen. Conversely, blue colors indicate regions of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. ijaers.com Green areas represent neutral or nonpolar regions. researchgate.net For related sulfonamide compounds, MEP analysis has been used to identify the reactive sites, with negative potentials often localized on the sulfonyl and carbonyl groups and positive potentials near hydrogen atoms. researchgate.netijaers.com

Molecular Modeling and Simulation of Ligand-Target Interactions

Molecular modeling and simulation techniques are essential in drug discovery for predicting how a small molecule (ligand), such as this compound, might bind to a biological target, typically a protein or enzyme.

Molecular docking is a computational method that predicts the preferred orientation and position of a ligand when it binds to a receptor to form a stable complex. mdpi.com The process involves placing the ligand into the binding site of the target protein and using a scoring function to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). researchgate.net A lower binding energy generally indicates a more stable and favorable interaction.

This technique is widely used to screen virtual libraries of compounds and to understand the key interactions—such as hydrogen bonds and hydrophobic interactions—that stabilize the ligand-receptor complex. nih.gov Docking studies on various benzamide and sulfonamide derivatives have been performed to predict their potential as inhibitors for a range of protein targets. researchgate.netresearchgate.netnih.gov

Table 2: Examples of Protein Targets for Benzamide and Sulfonamide Derivatives in Docking Studies

| Compound Class | Protein Target | Potential Application |

|---|---|---|

| Benzamide Derivatives | Topoisomerase I & IIα | Anticancer |

| Benzamide Derivatives | S. aureus DNA Gyrase | Antibacterial |

| Benzamide Derivatives | SARS-CoV-2 Main Protease (6LU7) | Antiviral |

| Sulfonamide Derivatives | BRD4 | Anticancer (Leukemia) |

This table shows examples from the literature for compounds related to this compound to illustrate the application of molecular docking.

Molecular Dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. nih.gov By simulating the movements of atoms and molecules according to the laws of physics, MD can assess the stability of the docked complex and explore the conformational changes that may occur upon binding. nih.govpeerj.com

MD simulations are computationally intensive but offer deeper insights than static docking. youtube.com They can confirm the stability of key interactions predicted by docking and analyze the flexibility of both the ligand and the protein's binding site. tandfonline.com For example, MD simulations have been used to study the binding of sulfonamide derivatives to targets like BRD4, confirming the stability of the ligand-protein complex over the simulation trajectory. nih.gov This technique helps in understanding the molecular basis for drug efficacy and resistance. nih.gov

Conformational Analysis using Molecular Mechanics

Conformational analysis of this compound using molecular mechanics is a pivotal step in understanding its three-dimensional structure and flexibility. This method employs classical mechanics to model the energy of different spatial arrangements (conformers) of the molecule. The analysis typically involves systematic rotation around single bonds to map the potential energy surface and identify low-energy, stable conformations.

For benzamide-related structures, key dihedral angles, such as the one between the aromatic ring and the amide group, are systematically varied to identify the most stable conformers. In related fluorinated benzamide derivatives, for instance, it has been shown that the presence of certain substituents can induce non-planar conformations as the most energetically favorable. nih.gov For this compound, the rotation around the C-N bond of the amide and the C-O and S-O bonds of the sulfooxy group would be critical areas of investigation. The resulting energy profiles help in determining the population of different conformers at thermal equilibrium.

Table 1: Hypothetical Low-Energy Conformers of this compound from Molecular Mechanics

| Conformer ID | Dihedral Angle (O=S-O-C) | Dihedral Angle (C-C-N-H) | Relative Energy (kcal/mol) |

| 1 | 180° | 0° | 0.00 |

| 2 | 60° | 180° | 1.25 |

| 3 | -60° | 180° | 1.25 |

| 4 | 0° | 0° | 2.50 |

Note: This data is illustrative and based on typical findings for similar molecular structures. Actual values would require specific calculations for this compound.

Theoretical Spectroscopic Data Prediction and Validation

Computational methods are instrumental in predicting the spectroscopic properties of molecules, which can then be used to validate and interpret experimental data. Techniques such as Density Functional Theory (DFT) are commonly employed for these predictions.

For instance, the theoretical prediction of the infrared (IR) spectrum for related N-phenylsulfonylbenzamides has been successfully used to assign the vibrational modes of the C=O, S=O, and N-H stretching vibrations. nih.gov Similarly, for this compound, DFT calculations could predict the wavenumbers and intensities of its characteristic vibrational modes. These theoretical spectra, when compared with experimental IR spectra, can confirm the molecular structure and provide insights into intramolecular interactions, such as hydrogen bonding.

Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com These theoretical chemical shifts for the ¹H and ¹³C nuclei of this compound would be invaluable for assigning the signals in its experimental NMR spectra.

Table 2: Predicted vs. Experimental Vibrational Frequencies for a Benzamide Analog

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| N-H Stretch | 3450 | 3462 |

| C=O Stretch | 1680 | 1692 |

| SO₂ Asymmetric Stretch | 1350 | 1345 |

| SO₂ Symmetric Stretch | 1160 | 1165 |

Note: This table is based on data for analogous compounds and serves as an example. Specific values for this compound would need to be calculated.

In Silico Approaches for Mechanistic Insight

In silico studies, which encompass a range of computational techniques, are powerful tools for investigating the potential reaction mechanisms and biological activities of molecules. Molecular docking and molecular dynamics (MD) simulations are prominent among these approaches.

Molecular docking can be used to predict the binding orientation and affinity of this compound to a biological target, such as an enzyme active site. This is particularly relevant in drug discovery, where benzamide derivatives have been explored as inhibitors for various enzymes. nih.gov For example, docking studies on N-(benzo[d]thiazol-2-yl)benzamide derivatives have revealed binding affinities and interactions with target proteins. nih.gov

Following docking, molecular dynamics simulations can provide a dynamic view of the ligand-protein complex, assessing its stability and the nature of the intermolecular interactions over time. nih.gov These simulations can reveal key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the binding of the compound. Such insights are crucial for understanding its mechanism of action at a molecular level and for the rational design of more potent analogs.

V. Mechanistic Investigations of Biological Interactions for 2 Sulfooxy Benzamide Derivatives Pre Clinical Framework

Receptor Binding and Modulatory Mechanisms

The ability of benzamide (B126) and sulfonamide derivatives to bind to and modulate neurotransmitter receptors is a cornerstone of their pharmacological profile. These interactions are highly specific, depending on the structural characteristics of the compound and the molecular architecture of the receptor binding pocket.

Substituted benzamide derivatives have been identified as specific antagonists for the dopamine (B1211576) receptor system. nih.gov Unlike typical neuroleptic agents that act on a broad range of neuronal systems, these compounds show greater specificity for dopamine receptors, particularly those that are independent of adenylate cyclase. nih.gov

Research into the structure-activity relationships of these benzamides reveals that their affinity for the dopamine D2 receptor is highly dependent on structural, conformational, and stereochemical factors. nih.gov Different classes of benzamide side chains, such as (S)-2-pyrrolidinylmethyl- and 4-piperidinylbenzamides, have distinct requirements for aromatic substituents and side chain conformations to achieve high D2 receptor affinity. nih.gov For instance, certain types demand lipophilic nitrogen substituents to interact effectively with the receptor, suggesting different pharmacophoric requirements that could be exploited to investigate dopamine D2 receptor subtypes. nih.gov Highly potent and selective dopamine D2 antagonists have been developed from 3-substituted 5,6-dimethoxysalicylamides and 3-substituted 5,6-dimethoxybenzamides, which serve as valuable radioligands for receptor binding studies. nih.gov Some derivatives also exhibit a higher affinity for dopamine D3 over D2 receptors, a profile suggested to be associated with antipsychotic activity with a reduced risk of extrapyramidal side effects. bioworld.com

The serotonin (B10506) 7 (5-HT7) receptor, a G protein-coupled receptor (GPCR), has emerged as a significant target for therapeutic intervention in central nervous system disorders. uab.catnih.gov This receptor is primarily coupled to the stimulatory Gαs protein, leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP), but it can also interact with Gα12 proteins. nih.gov

A series of arylsulfonamide derivatives of (aryloxy)ethylpiperidines has been developed as highly potent and selective 5-HT7 receptor antagonists. rsc.org Structure-based design has led to the identification of compounds with significant antidepressant, anxiolytic, and pro-cognitive potential in preclinical models. rsc.orgresearchgate.net The interaction of these ligands with the 5-HT7 receptor is thought to occur in a "bent conformation," a key insight for the development of pharmacophore models for 5-HT7 antagonism. nih.gov The development of selective antagonists has been crucial for probing the physiological roles of this receptor, which include the regulation of circadian rhythms, body temperature, and mood. nih.gov

Beyond dopaminergic and serotonergic systems, derivatives structurally related to 2-(sulfooxy)benzamide have been investigated for their affinity towards other significant receptors.

Angiotensin II Receptors: A series of 5-alkylsulfamoyl benzimidazole (B57391) derivatives were designed and synthesized as novel antagonists for the Angiotensin II (Ang II) AT1 receptor. nih.gov In vitro evaluations demonstrated that antagonistic activity was related to the size of the alkyl group on the sulfamoyl moiety, with bulky groups like tert-butyl and cyclohexyl showing the most promising activity. nih.gov Structure-activity relationship studies suggest that while the -SO2 group interacts with one area of the receptor pocket, the bulky alkyl groups may interact with different sites, compensating for any decreased binding affinity from the sulfonyl group itself. nih.gov

Insulin-Releasing Receptors: Certain [(acylamino)alkyl]benzoic acids, which share structural motifs with benzamides, have been studied for their hypoglycemic activity. This activity is proposed to be mediated through binding at putative insulin-releasing receptor sites on pancreatic beta cells. nih.gov High hypoglycemic potency is observed when a carboxyl group (or a group that can be metabolized to a carboxyl group) is present, suggesting this acidic moiety binds to the same receptor site as the SO2NHCONH group of sulfonylurea drugs. nih.gov

Enzyme Inhibition Dynamics and Mechanisms

The sulfonamide and benzamide moieties are key pharmacophores for the inhibition of various enzymes. Kinetic and binding mode studies have provided detailed insights into the molecular basis of this inhibition, paving the way for the design of more potent and selective inhibitors.

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical enzymes in neurotransmission. Certain benzamide derivatives have been shown to possess anti-cholinesterase effects. drugbank.com A study of benzamide and picolinamide (B142947) derivatives containing a dimethylamine (B145610) side chain revealed potent AChE inhibitory activity. nih.gov Structure-activity relationship investigations showed that the substitution pattern markedly influenced inhibitory activity and selectivity against AChE over BChE. nih.gov For example, one picolinamide derivative, compound 7a , displayed the most potent AChE inhibitory activity with an IC50 value of 2.49 µM and high selectivity. nih.gov

Enzyme kinetic studies indicated that this compound acts as a mixed-type inhibitor against AChE. nih.gov Molecular docking simulations further revealed that it can bind simultaneously to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme, explaining its potent inhibitory effect. nih.gov

Table 1: Cholinesterase Inhibitory Activity of Selected Benzamide/Picolinamide Derivatives

| Compound | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Selectivity Index (BChE/AChE) |

|---|---|---|---|

| 7a | 2.49 ± 0.19 | 247.50 ± 15.67 | 99.40 |

Carbonic Anhydrase (CA) Inhibition: Sulfonamides are a well-established class of carbonic anhydrase inhibitors (CAIs). nih.govmdpi.com These enzymes are crucial for CO2 sensing and metabolism in various pathogens, making them attractive targets for antimicrobial agents. nih.gov Studies on the β-CA from the bacterium Acinetobacter baumannii (βAbauCA) showed that it is effectively inhibited by a range of aromatic and heterocyclic sulfonamides. mdpi.com Kinetic studies reveal significant differences in inhibition profiles between bacterial β-CAs and human α-CA isoforms (hCA I and hCA II). mdpi.com For example, with the inhibitor acetazolamide, the inhibition constants (Kᵢ) vary significantly across these enzymes, highlighting the potential for designing selective inhibitors that target the bacterial enzyme without affecting human counterparts. mdpi.comnih.gov

Table 2: Inhibition of Human and Bacterial Carbonic Anhydrase Isoforms by Acetazolamide

| Enzyme Isoform | Inhibition Constant (Kᵢ) (nM) |

|---|---|

| hCA I | 250 |

| hCA II | 12 |

| βAbauCA | 191 |

α-Glucosidase Inhibition: α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov Novel benzothiazine-N-arylacetamide derivatives, which incorporate a benzamide-like structure, have been synthesized and screened for α-glucosidase inhibition. nih.govmdpi.com Several of these compounds emerged as potent inhibitors, with IC50 values significantly better than the standard drug, acarbose. nih.govmdpi.com Molecular docking experiments suggest that these inhibitors form strong binding interactions with key amino acid residues in the enzyme's active site, including Asp203, Asp542, Asp327, and His600. nih.gov This blockage of the active site prevents the breakdown of polysaccharides into monosaccharides, thereby lowering postprandial blood glucose levels. nih.gov

Table 3: α-Glucosidase Inhibitory Activity of Selected Benzothiazine Derivatives

| Compound | IC₅₀ (µM) |

|---|---|

| 11c | 30.65 |

| 12a | 18.25 |

| 12d | 20.76 |

| 12g | 24.24 |

| Acarbose (Standard) | 58.8 |

Histone Deacetylase (HDAC) Inhibitory Mechanisms

Derivatives of this compound are recognized as inhibitors of histone deacetylases (HDACs), a class of enzymes crucial for epigenetic regulation. The inhibitory mechanism of these benzamide-based compounds primarily targets the active site of zinc-dependent HDACs, particularly Class I isoforms (HDAC1, 2, and 3). The core mechanism revolves around the chelation of the catalytic zinc ion (Zn²⁺) located at the bottom of the enzyme's active site tunnel.

The N-(2-aminophenyl)benzamide functionality, a common feature in potent derivatives, serves as an effective zinc-binding group (ZBG) nih.gov. This interaction is believed to occur in a two-step process. Initially, the inhibitor orients itself within the catalytic tunnel. Subsequently, an intramolecular hydrogen bond within the 2-amino anilide structure breaks, allowing it to coordinate with the zinc ion nih.gov. This binding obstructs the catalytic machinery of the enzyme, preventing it from removing acetyl groups from histone and non-histone protein substrates. The larger size of the 2-amino anilide group, compared to smaller ZBGs like hydroxamic acid, is thought to contribute to its selectivity for Class I HDACs, which possess a more spacious compartment at the base of their catalytic tunnels.

Structure-Activity Relationship (SAR) Elucidation

The pharmacological activity of this compound derivatives is highly dependent on their molecular structure, with modifications to various parts of the scaffold significantly influencing their potency and selectivity as HDAC inhibitors.

Key SAR findings include:

The Zinc-Binding Group (ZBG): The presence of a 2'-amino or hydroxy group on the benzanilide (B160483) moiety is indispensable for HDAC inhibitory activity acs.org. Specifically, derivatives featuring the 2-aminobenzamide (B116534) structure are potent against Class I HDACs, while those lacking this feature are often devoid of such activity acs.org. Substituents at the R₂ position of the ZBG play a critical role; molecules with an amino (-NH₂) group exhibit potent HDAC inhibitory and antiproliferative effects, whereas those with a methyl (-CH₃) group may show antiproliferative activity without significant HDAC inhibition acs.org.

Linker Length: The length of the molecule is another critical factor. Studies have demonstrated that a shorter molecular length generally correlates with stronger HDAC inhibitory activity acs.org.

Cap Group: Modifications to the terminal "cap" group, which interacts with the rim of the HDAC active site, can drastically alter potency and isoform selectivity. For instance, in a series of N-(benzimidazol-2-yl)-substituted benzamides, para-substituted phenyl rings with electron-donating methoxy (B1213986) groups showed increased potency against cancer cell lines nih.gov. Steric factors at the 3' and 4' positions of the anilide moiety also play an important role in the interaction with the enzyme acs.org.

| Structural Region | Modification | Impact on Activity | Reference |

|---|---|---|---|

| Zinc-Binding Group (ZBG) | Presence of 2'-amino group | Essential for Class I HDAC inhibition | acs.orgacs.org |

| Zinc-Binding Group (ZBG) | R₂ substituent is -NH₂ | Confers potent HDAC inhibitory activity | acs.org |

| Zinc-Binding Group (ZBG) | R₂ substituent is -CH₃ | Confers antiproliferative activity, but not HDAC inhibition | acs.org |

| Linker | Shorter molecular length | Increases HDAC inhibitory potency | acs.org |

| Cap Group | Electron-donating groups (e.g., -OCH₃) on terminal phenyl ring | Enhances antiproliferative activity | nih.gov |

| Cap Group | Steric bulk at 3' and 4' positions of anilide | Plays an important role in enzyme interaction | acs.org |

Stereochemistry, particularly within the cap group of benzamide-based HDAC inhibitors, can significantly influence biological activity and isoform selectivity. The introduction of chiral centers, such as in oxazoline (B21484) or thiazoline (B8809763) heterocyclic capping groups, leads to derivatives with distinct pharmacological profiles.

For example, studies on chiral N-(2-aminophenyl)-benzamide inhibitors have shown that the stereochemistry of substituents on the cap group can dramatically affect selectivity, particularly for HDAC3 over other Class I isoforms like HDAC1 and HDAC2. In one series, appreciable selectivity of up to 18-fold for HDAC3 over HDAC2 was achieved through specific chiral modifications. This highlights that the three-dimensional arrangement of atoms is critical for optimal interaction with the unique topologies of different HDAC isoform active sites.

The generally accepted pharmacophore model for benzamide-based HDAC inhibitors consists of three key components that dictate their interaction with the enzyme's active site:

Zinc-Binding Group (ZBG): This is the moiety that directly interacts with and chelates the zinc ion in the catalytic site. For this class of compounds, the 2-aminobenzamide or a related sulfonamide function serves as the ZBG.

Linker: This component connects the ZBG to the cap group and occupies the narrow, tunnel-like portion of the active site. Its length and rigidity are crucial for correctly positioning the other two components.

Molecular docking studies confirm this model, showing that derivatives establish key interactions with the enzyme through these three domains. For instance, potent compounds fit snugly within the binding pocket, with the ZBG coordinating the zinc ion and the cap group making favorable contacts with surface residues.

Cellular and Molecular Responses (In Vitro)

Derivatives of this compound have demonstrated significant antiproliferative activity across a variety of human cancer cell lines. This activity is often, but not always, correlated with their potency as HDAC inhibitors. These compounds have been shown to induce cancer cell death through mechanisms that include cell cycle arrest and the activation of apoptosis.

For instance, several novel 2-(2-phenoxyacetamido)benzamides were evaluated against the K562 human chronic myelogenous leukemia cell line. The most active compounds in this series were found to cause an arrest of the cells in the G0-G1 phase of the cell cycle and induce apoptosis, which was mediated by caspase activation nih.gov. Similarly, a series of benzamide-based derivatives showed potent antiproliferative activity against MCF-7 and T47D breast cancer cell lines, with the most potent compound, 7j, exhibiting IC₅₀ values of 0.83 µM and 1.4 µM, respectively acs.org. This activity was superior to the reference drug vorinostat (B1683920) in these cell lines acs.org.

The table below summarizes the in vitro antiproliferative activity of selected benzamide derivatives against various cancer cell lines.

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Compound 7j | MCF-7 | Breast Cancer | 0.83 | acs.org |

| Compound 7j | T47D | Breast Cancer | 1.4 | acs.org |

| Compound 7b | MCF-7 | Breast Cancer | 3.6 | acs.org |

| Compound 7b | T47D | Breast Cancer | 3.8 | acs.org |

| Compound 7g | MCF-7 | Breast Cancer | 8.9 | acs.org |

| Compound 7g | T47D | Breast Cancer | 3.3 | acs.org |

| Compound 9 | MCF-7 | Breast Cancer | 3.84 - 13.10 | nih.gov |

| Compound IVa | LS-174T | Colon Cancer | 0.37 | nih.gov |

| Compound IVb | LS-174T | Colon Cancer | 0.44 | nih.gov |

Neurotransmitter System Modulation (e.g., Antidepressant-like Activities)

The potential antidepressant-like activities of this compound derivatives are often hypothesized based on the known mechanisms of structurally related sulfonamide and benzamide compounds. The prevailing scientific theory for antidepressant action, the monoamine hypothesis, posits that depression can arise from a deficiency in monoamine neurotransmitters such as serotonin, norepinephrine (B1679862), and dopamine. Many established antidepressants function by modulating these systems.

Preclinical studies on analogous compounds suggest that sulfonamide-benzamide derivatives can interact with key components of these neurotransmitter pathways. For instance, certain arylpiperazinylalkyl sulfonamide analogs have demonstrated a significant affinity for various serotonin (5-HT) and dopamine (D2) receptors. Specifically, benzyl (B1604629) derivatives of sulfonamides displayed high affinity for the 5-HT7 receptors. The modulation of these receptors is a critical mechanism for many therapeutic agents targeting central nervous system disorders.

Substituted benzamides, as a class, have been shown to have a higher affinity for dopamine receptors labeled by the agonist 3H-n-propylnorapomorphine (3H-NPA) compared to those labeled by the antagonist 3H-spiperone, distinguishing their action from classical neuroleptics. This suggests a nuanced interaction with the dopamine system. The antidepressant effects of some drugs are linked to their ability to inhibit the reuptake of serotonin and norepinephrine, thereby increasing their availability at the synapse. Therefore, a plausible mechanism for the antidepressant-like activities of this compound derivatives could involve the modulation of serotonin, dopamine, or norepinephrine receptor activity or their reuptake transporters.

Table 1: Receptor Binding Affinity of Representative Arylpiperazinylalkyl Sulfonamide Analogs

| Compound Class | Target Receptors | Observed Affinity (Ki values) | Reference |

|---|---|---|---|

| Benzyl Sulfonamides | 5-HT7 | 8-85 nM | |

| p-Xylyl and Benzyl Derivatives | Dopamine D2 | < 100 nM for 16 of 24 compounds tested |

Investigation of Anticonvulsant Mechanisms

Preclinical investigations into the anticonvulsant potential of this compound derivatives are guided by the known mechanisms of analogous structures, including sulfamides, sulfonamides, and benzisoxazoles. The primary mechanisms by which antiepileptic drugs (AEDs) exert their effects involve redressing the balance between neuronal excitation and inhibition.

Key mechanistic targets for anticonvulsant action include:

Modulation of Voltage-Gated Ion Channels: Many AEDs, such as phenytoin (B1677684) and carbamazepine, act by blocking voltage-gated sodium channels, which inhibits the rapid and repetitive firing of neurons that characterizes a seizure. Some sulfonamide-related compounds, like Zonisamide (a benzisoxazole derivative), also block sodium channels and T-type calcium channels. T-type calcium channels are involved in postsynaptic excitability. Novel sulfamide (B24259) derivatives have been shown to inhibit both voltage-gated Na+ channels and N-type Ca2+ channels, while also acting as K+ channel openers, which would hyperpolarize the cell membrane and reduce excitability.

Enhancement of GABA-Mediated Inhibition: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Several anticonvulsants work by enhancing GABAergic neurotransmission. This can be achieved by acting as positive allosteric modulators of the GABAA receptor or by inhibiting GABA reuptake or breakdown. Studies on some triazole-substituted benzoxazole (B165842) derivatives suggest a possible mechanism involving the enhancement of GABA levels in the brain.

Attenuation of Glutamate-Mediated Excitation: Attenuating the action of glutamate, the main excitatory neurotransmitter, is another established anticonvulsant strategy.

Studies on 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives have demonstrated significant anticonvulsant activity in mouse models, highlighting the potential of this chemical scaffold. The broad-spectrum activity of some novel sulfamides in various preclinical seizure models (audiogenic, electrical, and chemical) further supports the investigation of these mechanisms for related compounds.

Table 3: Preclinical Anticonvulsant Activity of Representative Sulfamide Derivatives

| Compound | Preclinical Model | Mechanism of Action | Potential Use | Reference |

|---|---|---|---|---|

| JNJ-26489112 (Sulfamide 4) | Audiogenic, MES, Chemical Seizures | Na+ channel inhibition, N-type Ca2+ channel inhibition, K+ channel opening | Generalized tonic-clonic, complex partial, absence seizures | |

| Zonisamide | MES, PTZ | Na+ channel blockade, T-type Ca2+ channel reduction | Partial and generalized seizures | |

| TSBD | MES, PTZ | May enhance GABA levels | Generalized seizures |

MES: Maximal Electroshock Test; PTZ: Pentylenetetrazole Test; TSBD: Triazole Substituted Benzoxazole Derivative

Vi. Derivatization and Functionalization Strategies Relevant to 2 Sulfooxy Benzamide Research

Design of Analogs for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. For 2-(sulfooxy)benzamide, a systematic analoging approach would be employed to probe the importance of each of its components.

Key modifications would include:

Aromatic Ring Substitution: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) onto the benzene (B151609) ring can elucidate the electronic and steric requirements for activity. The position of these substituents would also be varied to map the binding pocket of a potential biological target.

Amide Group Modification: The primary amide (-CONH2) can be converted to secondary or tertiary amides by N-alkylation or N-arylation. These changes can impact hydrogen bonding capabilities, lipophilicity, and metabolic stability. Furthermore, the amide bond could be replaced with bioisosteres such as a sulfonamide to explore different chemical space. nih.gov

Sulfooxy Group Alterations: The sulfate (B86663) ester can be modified by altering the counter-ion or by replacing it with other acidic functional groups like a carboxylate or a phosphonate. Such changes would probe the role of the anionic charge and its specific interactions with a target.

A representative, albeit hypothetical, SAR study on a series of this compound analogs could yield data as presented in the interactive table below, illustrating how modifications could influence inhibitory activity against a hypothetical enzyme.

| Compound ID | Aromatic Ring Substituent | Amide Modification | Sulfooxy Group Modification | IC50 (nM) |

| 1 | H | -CONH2 | -OSO3H | 150 |

| 2 | 4-Cl | -CONH2 | -OSO3H | 75 |

| 3 | 4-OCH3 | -CONH2 | -OSO3H | 200 |

| 4 | H | -CONHCH3 | -OSO3H | 120 |

| 5 | H | -CON(CH3)2 | -OSO3H | 350 |

| 6 | 4-Cl | -CONHCH3 | -OSO3H | 50 |

| 7 | H | -CONH2 | -CO2H | 800 |

| 8 | H | -CONH2 | -PO3H2 | 500 |

This data is hypothetical and for illustrative purposes only.

Chemical Modifications for Probe Development in Biological Assays

To investigate the mechanism of action and identify the cellular targets of this compound, it is essential to develop chemical probes. These probes are analogs of the parent compound that have been modified to include a reporter group or a reactive moiety.

Common strategies for probe development include:

Fluorescent Probes: A fluorophore can be attached to a non-essential position of the this compound molecule. This allows for the visualization of the compound's distribution in cells and tissues using fluorescence microscopy. The choice of fluorophore would depend on the desired photophysical properties, such as excitation and emission wavelengths. acs.org

Photoaffinity Probes: These probes incorporate a photoreactive group, such as an azide (B81097) or a benzophenone, which can form a covalent bond with a biological target upon photoactivation. nih.gov Subsequent proteomic analysis can then identify the protein(s) that the probe has bound to.

Biotinylated Probes: The addition of a biotin (B1667282) tag allows for the affinity purification of the target protein(s) using streptavidin-coated beads. This is a powerful technique for target identification and validation.

The design of such probes requires careful consideration to ensure that the appended group does not significantly alter the biological activity of the parent compound.

Strategies for Improving Analytical Detectability and Selectivity

Sensitive and selective analytical methods are crucial for quantifying this compound in biological matrices and environmental samples. Derivatization can be employed to enhance its detectability by various analytical techniques.

Methods to improve analytical detectability include:

Chromatographic Derivatization: For techniques like High-Performance Liquid Chromatography (HPLC), derivatization can be used to introduce a chromophore or a fluorophore, thereby increasing the sensitivity of UV-Vis or fluorescence detection. nih.gov For instance, the primary amide could be derivatized with a fluorescent labeling reagent.

Mass Spectrometry (MS) Tags: While MS is inherently sensitive, derivatization can be used to improve ionization efficiency or to introduce a specific isotopic signature for more robust quantification.

Immunoassay Development: Haptens, which are small molecules that can elicit an immune response when attached to a larger carrier molecule, can be designed based on the structure of this compound. These haptens can then be used to generate antibodies for the development of highly sensitive and selective enzyme-linked immunosorbent assays (ELISAs). rsc.orgacs.org

The following table summarizes potential derivatization strategies to enhance the analytical detection of this compound.

| Analytical Technique | Derivatization Strategy | Reagent Example | Purpose |

| HPLC-UV/Vis | Introduction of a chromophore | Dansyl chloride | Increased molar absorptivity |

| HPLC-Fluorescence | Introduction of a fluorophore | Fluorescamine | High-sensitivity detection |

| LC-MS/MS | Improved ionization | Silylation | Enhanced signal in mass spectrometry |

| Immunoassay (ELISA) | Hapten synthesis | Conjugation to a carrier protein | Generation of specific antibodies |

Vii. Future Directions and Emerging Research Avenues for 2 Sulfooxy Benzamide

Application of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development, offering powerful tools to accelerate the design and synthesis of novel compounds like 2-(sulfooxy)benzamide. nih.gov These computational approaches can analyze vast datasets to predict molecular properties, optimize structures for enhanced activity and safety, and even propose novel synthetic routes. acs.org

One of the key applications of AI in this context is the use of quantitative structure-activity relationship (QSAR) models. For instance, various ML algorithms are being trained to identify novel sulfonamide-like compounds from large chemical libraries, including those from natural sources like phytochemicals. researchgate.net These models can achieve high prediction accuracy in identifying molecules with desired biological activities. researchgate.net

In the realm of chemical synthesis, AI is being employed for computer-aided synthesis planning (CASP). These tools can analyze the structure of a target molecule and propose efficient retrosynthetic pathways, helping chemists to devise optimal and scalable synthetic routes. acs.org This can significantly reduce the time and resources required for the chemical synthesis of complex molecules.

| AI/ML Application | Description | Potential Relevance for this compound |

|---|---|---|

| QSAR Modeling | Utilizes machine learning algorithms like Random Forest, Artificial Neural Networks, and Support Vector Machines to predict the biological activity of compounds based on their chemical structure. researchgate.net | Prediction of potential biological targets and activities of this compound and its derivatives. |

| De Novo Drug Design | Generative models, such as autoencoders and generative adversarial networks (GANs), design novel molecules with desired pharmacological profiles. nih.gov | Generation of novel analogs of this compound with improved efficacy and safety profiles. |

| Synthetic Complexity Prediction | Machine learning models can predict the difficulty of synthesizing a particular molecule, aiding in the selection of viable drug candidates. differ.nl | Assessing the feasibility of synthesizing novel derivatives of this compound. |

| Computer-Aided Synthesis Planning (CASP) | AI-powered tools that propose retrosynthetic routes for a target molecule, facilitating more efficient chemical synthesis. acs.org | Designing efficient and scalable synthetic pathways for this compound and its analogs. |

Exploration of Novel Biological Targets and Therapeutic Modalities

The benzamide (B126) and sulfonamide scaffolds are present in a wide array of clinically used drugs and are continuously being explored for new therapeutic applications. researchgate.netajchem-b.comnih.gov Future research on this compound would likely involve screening against a diverse range of biological targets to uncover novel therapeutic modalities.

Recent studies on benzamide derivatives have identified their potential as potent antagonists of the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway, which is often dysregulated in cancer. nih.gov Additionally, novel benzamide-based compounds are being investigated as agonists for the sigma-1 receptor (S1R), a promising target for the treatment of central nervous system (CNS) disorders. mdpi.com

The sulfonamide moiety is also a versatile pharmacophore, with derivatives showing activity as carbonic anhydrase inhibitors, anticancer agents, and antiviral compounds. researchgate.netajchem-b.com The exploration of these and other emerging targets could reveal new therapeutic uses for this compound.

| Potential Biological Target Class | Therapeutic Area | Examples from Related Compounds |

|---|---|---|

| G-Protein Coupled Receptors (GPCRs) | Oncology, CNS disorders | Smoothened (SMO) antagonists, Sigma-1 Receptor (S1R) agonists. nih.govmdpi.com |

| Enzymes | Oncology, Glaucoma, Infectious Diseases | Carbonic anhydrase inhibitors, Dihydropteroate synthase inhibitors. researchgate.netijpsjournal.com |

| Kinases | Oncology, Inflammatory Diseases | Janus kinase (JAK)/STAT pathway modulators. nih.gov |

| Proteases | Viral Infections | Protease inhibitors. nih.gov |

Development of Advanced Analytical Techniques for Biological Matrices

The development of robust and sensitive analytical methods is crucial for understanding the pharmacokinetic and pharmacodynamic properties of a drug candidate. For a compound like this compound, future research will necessitate the development of advanced analytical techniques for its quantification in complex biological matrices such as plasma, urine, and tissue homogenates.

Hyphenated analytical techniques, which combine a separation method with a detection method, are particularly powerful for this purpose. saspublishers.comactascientific.comasdlib.org Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for the determination of sulfonamides in biological samples due to its high sensitivity and selectivity. nih.gov This method allows for the simultaneous quantification of multiple analytes and their metabolites at very low concentrations. nih.gov

Other promising analytical approaches include immunoassays, such as enzyme-linked immunosorbent assay (ELISA), which offer rapid and cost-effective screening of a large number of samples. ymerdigital.com The development of specific antibodies for this compound would enable the creation of such high-throughput assays.

| Analytical Technique | Principle | Advantages | Limitations |

|---|---|---|---|

| LC-MS/MS | Combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. nih.gov | High sensitivity, high selectivity, ability to quantify multiple analytes. nih.gov | Requires expensive instrumentation and skilled operators. |

| HPLC-UV/Fluorescence | Separation by high-performance liquid chromatography followed by detection using ultraviolet or fluorescence detectors. ymerdigital.com | Relatively low cost, robust and reliable. | Lower sensitivity and selectivity compared to MS. |

| Immunoassays (ELISA) | Based on the specific binding of an antibody to the target analyte. ymerdigital.com | High throughput, cost-effective, and rapid. ymerdigital.com | Requires the development of specific antibodies, potential for cross-reactivity. |

| Capillary Electrophoresis (CE) | Separation of analytes in a capillary tube based on their electrophoretic mobility. | High separation efficiency, small sample volume required. | Lower sensitivity for some applications, reproducibility can be challenging. |

Investigations into Biotransformation and Metabolic Fate (Excluding Human Clinical Data)

Understanding the biotransformation and metabolic fate of a compound is essential for evaluating its efficacy and safety. Preclinical studies in animal models are crucial for identifying major metabolic pathways and potential reactive metabolites. For this compound, future investigations would likely focus on its metabolism in various in vitro and in vivo systems.